molecular formula C17H25N3O2 B13932123 tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate

Cat. No.: B13932123
M. Wt: 303.4 g/mol
InChI Key: JRHRRHIOCWRJBY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.39 g/mol . This compound is characterized by the presence of an indoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperazine.

    Formation of Intermediate: The indoline is first reacted with a suitable reagent to introduce a functional group that can react with piperazine. This step often involves the use of protecting groups to ensure selective reactions.

    Coupling Reaction: The functionalized indoline is then coupled with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.

    Introduction of tert-Butyl Carbamate:

Chemical Reactions Analysis

tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the indoline ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Scientific Research Applications

tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .

Comparison with Similar Compounds

tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dihydro-1H-indol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-5,12,18H,6-11H2,1-3H3

InChI Key

JRHRRHIOCWRJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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